molecular formula C12H14ClNO3 B309289 Methyl 3-(butyrylamino)-4-chlorobenzoate

Methyl 3-(butyrylamino)-4-chlorobenzoate

Cat. No.: B309289
M. Wt: 255.7 g/mol
InChI Key: IIJOBFZZYGRJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(butyrylamino)-4-chlorobenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, a chlorine atom at the para (4th) position, and a butyrylamino (-NH-CO-C₃H₇) substituent at the meta (3rd) position of the aromatic ring.

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.7 g/mol

IUPAC Name

methyl 3-(butanoylamino)-4-chlorobenzoate

InChI

InChI=1S/C12H14ClNO3/c1-3-4-11(15)14-10-7-8(12(16)17-2)5-6-9(10)13/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

IIJOBFZZYGRJQN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)Cl

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Methyl 4-Chlorobenzoate

  • Structure: Lacks the 3-butyrylamino group but retains the 4-chloro and methyl ester moieties.
  • Key Properties :
    • Melting Point (MP): 42–44°C; Boiling Point (BP): 232.0°C .
    • Antioxidant Activity : Exhibits higher activity than methyl benzoate, particularly at 2 mg/mL concentration .
  • Applications : Used as a reference standard in pharmaceutical analysis and as a precursor in organic synthesis .

Methyl 4-Methoxybenzoate

  • Structure : Features a methoxy (-OCH₃) group at the para position instead of chlorine.
  • Key Properties :
    • Antioxidant Activity : Highest among tested benzoates, likely due to the electron-donating methoxy group enhancing radical scavenging .

Methyl 4-Nitrobenzoate

  • Structure: Substitutes chlorine with a nitro (-NO₂) group.
  • Key Properties :
    • Antioxidant Activity : Comparable to methyl 4-chlorobenzoate but lower than methyl 4-methoxybenzoate .
    • Reactivity : The nitro group increases electrophilicity, making it reactive in substitution reactions.

Ethyl 4-(3-Chlorobenzylamino)butanoate

  • Structure: Combines a 3-chlorobenzylamino group with an ethyl ester chain .
  • Key Properties: Molecular Weight: 255.74 g/mol. Applications: Potential intermediate in drug synthesis due to its amino and ester functionalities.

3-[(E)-[(3,4,5-Trimethoxybenzoyl)hydrazono]methyl]phenyl 4-Chlorobenzoate

  • Structure: Contains a hydrazono-linked trimethoxybenzoyl group and a 4-chlorobenzoate ester .
  • Key Properties :
    • Molecular Weight : 468.89 g/mol.
    • Applications : Likely explored for antimicrobial or anticancer activity due to the hydrazone moiety.

Physical and Chemical Properties

Compound Name Substituents Molecular Weight (g/mol) MP (°C) BP (°C) Antioxidant Activity (2 mg/mL)
Methyl 3-(butyrylamino)-4-chlorobenzoate 3-butyrylamino, 4-Cl, methyl ester ~257.68* N/A N/A Not reported
Methyl 4-chlorobenzoate 4-Cl, methyl ester 170.59 42–44 232 High
Methyl 4-methoxybenzoate 4-OCH₃, methyl ester 166.17 N/A N/A Highest
Methyl 4-nitrobenzoate 4-NO₂, methyl ester 181.15 N/A N/A Moderate
Ethyl 4-(3-chlorobenzylamino)butanoate 3-Cl-benzylamino, ethyl ester 255.74 N/A N/A Not reported

*Estimated based on molecular formula.

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